S-(6-Oxohexyl) ethanethioate
Description
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Structure
3D Structure
Properties
CAS No. |
651034-04-7 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
S-(6-oxohexyl) ethanethioate |
InChI |
InChI=1S/C8H14O2S/c1-8(10)11-7-5-3-2-4-6-9/h6H,2-5,7H2,1H3 |
InChI Key |
MVQFLINMDQDTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCC=O |
Origin of Product |
United States |
Contextualization Within Functionalized Thioester Chemistry
Thioesters are a class of organosulfur compounds with the general structure R-C(=O)-S-R'. They are analogous to esters but are generally more reactive, making them valuable intermediates in organic synthesis. wikipedia.org Thioesters are involved in a variety of biological processes, including the biosynthesis of fatty acids and steroids, where they act as acyl-group carriers. wikipedia.org
In the realm of functionalized thioester chemistry, molecules that contain one or more additional reactive groups are of particular interest. These functional groups provide handles for further chemical modification, allowing for the construction of complex molecular architectures. S-(6-Oxohexyl) ethanethioate fits squarely within this category, featuring both a thioester and an aldehyde (oxo) group. The thioester group, specifically an ethanethioate, serves as a protected thiol. The acetyl group can be selectively removed under basic conditions to liberate a free thiol, which is a potent nucleophile. This latent reactivity is a key feature of its utility.
Significance As a Versatile Bifunctional Molecular Building Block
The true synthetic power of S-(6-Oxohexyl) ethanethioate lies in its identity as a bifunctional molecule. nih.govacs.org It possesses two distinct reactive sites: the aldehyde at the 6-position of the hexyl chain and the thioester at the other end. This duality allows for orthogonal chemical reactions, where one functional group can be reacted selectively while the other remains intact for a subsequent transformation.
The aldehyde group is a versatile functional group that can participate in a wide range of chemical reactions. libretexts.org It can undergo nucleophilic addition, condensation reactions, and reductive amination. libretexts.orgthermofisher.com For instance, it can react with amines to form imines (Schiff bases), which can be further reduced to stable amine linkages. libretexts.org It can also react with hydrazides and aminooxy compounds to form stable hydrazone and oxime linkages, respectively. thermofisher.comresearchgate.net
The ethanethioate group, as mentioned, is a protected thiol. Thiols are highly reactive nucleophiles that can participate in various coupling reactions, such as Michael additions and the formation of disulfide bonds. acs.org The ability to deprotect the thiol at a desired stage in a synthetic sequence is a significant advantage.
This bifunctionality makes this compound a valuable linker molecule for connecting two different molecular entities. The hexyl chain provides a flexible spacer between the two reactive ends.
Relevance in Contemporary Bioconjugation Strategies and Medicinal Chemistry Linker Design
Precursor Synthesis and Strategic Functionalization
The construction of the this compound backbone begins with the synthesis of a hexanoic acid chain functionalized with a terminal thioacetate group. This precursor is then carefully modified to introduce the aldehyde functionality.
Synthesis of Hexanoic Acid Derivatives with Terminal Thioacetate Functionality (e.g., 6-(acetylthio)hexanoic acid)
The key precursor, 6-(acetylthio)hexanoic acid, is a derivative of hexanoic acid containing a thioacetate group at the C6 position. rsc.orgresearchgate.net This compound serves as the foundational building block for this compound. The synthesis of 6-(acetylthio)hexanoic acid typically involves the nucleophilic substitution of a 6-halo-hexanoic acid (such as 6-bromohexanoic acid) with a thioacetate salt, like potassium thioacetate. Alternatively, ring-opening of ε-caprolactone with a suitable thioacetate source can also yield the desired product. This precursor is a well-characterized compound used in various synthetic applications, including the generation of biopolymers like poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS). rsc.orgresearchgate.net
Table 1: Properties of 6-(acetylthio)hexanoic acid
| Property | Value |
|---|---|
| CAS Number | 80441-57-2 rsc.org |
| Molecular Formula | C8H14O3S rsc.org |
| Molecular Weight | 190.26 g/mol rsc.org |
| Density | 1.144 g/mL at 25 °C rsc.orgresearchgate.net |
| Refractive Index | n20/D 1.491 rsc.orgresearchgate.net |
| pKa | 4.73±0.10 (Predicted) rsc.org |
Installation of the Terminal Aldehyde Group (Oxohexyl Moiety)
The conversion of the carboxylic acid functionality of 6-(acetylthio)hexanoic acid into a terminal aldehyde is a critical transformation that requires high chemoselectivity to avoid the reduction of the thioester group. Traditional powerful reducing agents like lithium aluminum hydride (LAH) are unsuitable as they would reduce both functional groups. khanacademy.org Modern catalytic methods offer the necessary selectivity.
Recent advances have focused on catalytic hydrosilylation, which provides a mild and effective route for this transformation. nih.gov Methodologies using iron or nickel catalysts have proven effective for the selective reduction of carboxylic acids to aldehydes. researchgate.netnsf.gov For instance, a carboxylic acid can first be converted to an activated derivative, such as an S-2-pyridyl thioester, which is then selectively reduced to the aldehyde using a nickel catalyst and a silane (B1218182) reductant like phenylsilane. nsf.gov Another approach involves direct photoredox catalysis, which uses visible light and a hydrosilane to directly reduce the carboxylic acid to an aldehyde with excellent functional group tolerance, leaving esters, ketones, and amides intact. rsc.org These methods ensure that the thioacetate group on the precursor remains untouched during the formation of the oxohexyl moiety.
Directed Coupling Reactions for Linker Formation
The dual functionality of this compound makes it a valuable linker molecule. The terminal aldehyde is a prime site for coupling with amine-containing substrates, while the thioacetate can be unmasked to a thiol for other conjugation chemistries.
Amide Bond Formation: Coupling of this compound with Amine-Containing Substrates
The aldehyde group of this compound is readily coupled to primary and secondary amines through a process known as reductive amination. libretexts.org This highly efficient and versatile reaction proceeds in two stages: first, the amine reacts with the aldehyde to form an intermediate imine (or iminium ion). Second, this intermediate is reduced in situ to form a stable secondary or tertiary amine linkage. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mild nature and selectivity for reducing the iminium ion in the presence of the initial aldehyde. masterorganicchemistry.comorganic-chemistry.org This method avoids the issues of over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com The reaction is robust and can be performed under various conditions, including in aqueous environments using nanomicelle technology or even under solvent-free conditions. organic-chemistry.org This allows this compound to be effectively conjugated to a wide array of amine-containing molecules, such as proteins, peptides, and synthetic substrates.
Chemo-Enzymatic Conjugation Approaches for Site-Specific Modifications
For applications requiring high precision, such as the development of antibody-drug conjugates (ADCs), chemo-enzymatic methods offer unparalleled site-specificity. These strategies combine the selectivity of enzymes with the reliability of chemical reactions. One prominent approach involves the enzyme Sortase A (SrtA), which can recognize a specific peptide sequence (e.g., LPXTG) and cleave it, subsequently ligating a substrate containing an N-terminal glycine (B1666218) motif. khanacademy.org In this context, a derivative of this compound bearing a terminal glycine could be enzymatically attached to a specific site on a protein, yielding a homogeneously modified conjugate. khanacademy.org
Another powerful chemo-enzymatic strategy utilizes a combination of CoA ligases (CLs) and N-acyltransferases (NATs). This system can be engineered to build non-natural biocatalytic pathways, allowing for the formation of amide bonds between diverse carboxylic acids and amines with high yield and selectivity. This approach represents a sustainable and versatile alternative to traditional chemical amide bond formation.
Synthesis of this compound Derivatives and Analogues
The versatile synthetic platforms used to create this compound can be adapted to produce a variety of derivatives and analogues with tailored properties. Modifications can be introduced to the alkyl chain length, the acyl group of the thioester, or by adding other functional groups.
A notable example is the synthesis of S-(6-triethoxysilylhexyl) ethanethioate. This derivative incorporates a triethoxysilyl group at the opposite end of the thioacetate, making it suitable for surface modification, particularly for grafting onto silica-based materials or glass. The synthesis would involve similar principles of nucleophilic substitution or hydrosilylation on a precursor containing the silyl (B83357) moiety.
Furthermore, analogues can be designed by altering the carbon backbone, for instance, by using shorter or longer alkanoic acids or by introducing unsaturation or branching into the chain. The synthesis of complex cyclohexane (B81311) derivatives demonstrates how addition reactions can be used to install multiple functional groups onto a cyclic core, a strategy that could be adapted to create conformationally restricted analogues of the linear this compound.
Alkyl Chain Modifications for Tuned Linker Properties (e.g., S-(12-bromododecyl) ethanethioate)
The properties of linker molecules can be precisely adjusted by modifying the length and functionality of the alkyl chain. A common strategy involves the synthesis of thioacetate esters with varying chain lengths, such as S-(12-bromododecyl) ethanethioate. The synthesis of these compounds is often achieved through the alkylation of a thioacetate salt, like potassium thioacetate, with a suitable alkyl halide. wikipedia.org This reaction, a nucleophilic substitution, is a versatile method for creating thioester linkages. wikipedia.org
For instance, the synthesis of S-(12-bromododecyl) ethanethioate would involve the reaction of potassium thioacetate with 1,12-dibromododecane. This approach allows for the introduction of a terminal bromide, which can serve as a reactive handle for subsequent conjugation or modification reactions. The general principle of this alkylation is outlined below:
General Reaction for Thioacetate Ester Synthesis: CH₃COSK + R-X → CH₃COSR + KX (where R is an alkyl group and X is a halide)
This methodology provides a straightforward route to a diverse range of thioacetate-containing linkers with tailored lengths and terminal functionalities, enabling the fine-tuning of properties such as solubility, spacing, and reactivity.
Synthesis of Branched or Substituted Hexyl Linker Analogues
The synthesis of these more complex analogues can be achieved through several established organic chemistry reactions. For example, the Mitsunobu reaction offers a reliable method for preparing thioesters from alcohols using thioacetic acid. wikipedia.org This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is an important consideration when synthesizing chiral linkers.
Another approach involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org This method is particularly useful when the corresponding acid chloride of the branched carboxylic acid is readily available. Additionally, thioesters can be formed through the condensation of thiols and carboxylic acids using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org
The choice of synthetic route depends on the specific structure of the desired branched or substituted hexyl linker and the availability of starting materials. These methods provide the synthetic tools necessary to create a wide array of linker analogues with diverse structural features.
Optimization and Scalability of Synthetic Pathways
The practical application of this compound and its derivatives often requires their production in significant quantities. Therefore, the optimization and scalability of the synthetic pathways are of paramount importance.
Reaction Condition Optimization for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thioester product. Key parameters that are often fine-tuned include reaction temperature, solvent, and the stoichiometry of the reactants. For instance, in the alkylation of potassium thioacetate, the choice of solvent can significantly impact the reaction rate and the formation of byproducts.
Recent advancements have focused on developing more sustainable synthetic methods. For example, the use of the coupling reagent T3P in the greener solvent cyclopentanone (B42830) has been reported for thioester synthesis, offering a more environmentally friendly alternative to traditional methods. wikipedia.org The goal of optimization is to identify a set of conditions that provides a high yield of the target compound with minimal side reactions, thereby simplifying the subsequent purification process.
Development of Efficient Purification Protocols (e.g., preparative HPLC, column chromatography)
The purification of this compound and its derivatives is a critical step to ensure their suitability for downstream applications. Preparative High-Performance Liquid Chromatography (HPLC) and column chromatography are the most commonly employed techniques for this purpose. warwick.ac.uknih.gov
Preparative HPLC is a powerful tool for isolating and purifying compounds from complex mixtures, offering high resolution and the ability to automate the process. warwick.ac.uk The choice of the stationary phase (e.g., C18 for reverse-phase chromatography) and the mobile phase composition is tailored to the specific properties of the thioester being purified. nih.gov
Column chromatography, using silica (B1680970) gel or other stationary phases, is another widely used method for purification. nih.gov The selection of the eluent system is critical for achieving good separation of the desired product from unreacted starting materials and byproducts. The development of efficient purification protocols is essential for obtaining highly pure thioesters, which is often a prerequisite for their successful use in sensitive applications.
Post-Synthetic Transformations and Protective Group Chemistry
Following the synthesis of the thioester, further transformations may be necessary to unmask reactive functional groups that were protected during the synthesis.
Deprotection Strategies for Thioester or Amine Precursors
The acetyl group of the thioester can act as a protecting group for the thiol functionality. Deprotection to reveal the free thiol is a common and often necessary step. This can be achieved under various conditions. For instance, thioacetate esters can be cleaved using methanethiol (B179389) in the presence of a stoichiometric base. wikipedia.org
Milder deprotection methods have also been developed to be compatible with sensitive substrates. One such method involves the use of thioglycolic acid at a pH of 8. researchgate.net This approach, which can be performed in solution or with a polymer-supported reagent, avoids the harsh basic conditions that can be detrimental to certain molecules. researchgate.netresearchgate.net More recently, a biomimetic approach using 2-aminothiols like cysteamine (B1669678) or L-cysteine has been shown to be highly effective for thioester deprotection, offering higher yields and shorter reaction times under mild, near-neutral pH conditions. nih.gov
Further Derivatization of the Aldehyde Moiety
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. This section explores key synthetic methodologies for the derivatization of this aldehyde moiety, focusing on olefination and reductive amination reactions.
Olefination Reactions
Olefination reactions are fundamental in carbon-carbon bond formation, converting the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely used methods for this transformation.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The reaction is highly versatile and a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high regioselectivity. masterorganicchemistry.com
The general mechanism commences with the nucleophilic attack of the ylide on the carbonyl carbon of this compound. This is followed by the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction forward. masterorganicchemistry.com
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes. In contrast, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, predominantly yield (E)-alkenes. organic-chemistry.org
A representative Wittig reaction for the derivatization of this compound is depicted below:
Scheme 1: General Wittig Reaction with this compound
The following table provides examples of potential alkene products from the Wittig reaction of this compound with various Wittig reagents.
| Entry | Wittig Reagent | R Group | Expected Alkene Product | Predominant Stereochemistry |
| 1 | Methyltriphenylphosphonium bromide | -CH₃ | S-(Hept-6-en-1-yl) ethanethioate | Z |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | -CO₂Et | Ethyl 8-(acetylthio)oct-2-enoate | E |
| 3 | Benzyltriphenylphosphonium chloride | -C₆H₅ | S-(7-Phenylhept-6-en-1-yl) ethanethioate | Z |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion instead of a phosphonium (B103445) ylide. wikipedia.orgnrochemistry.com This reaction typically offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org
A significant feature of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes, particularly when stabilized phosphonate esters are used. wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of the phosphonate ester to generate a carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a dialkyl phosphate to form the alkene.
The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes by employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6). youtube.com
A general scheme for the HWE reaction of this compound is shown below:
Scheme 2: General Horner-Wadsworth-Emmons Reaction with this compound
The table below illustrates potential products from the HWE reaction of this compound.
| Entry | Phosphonate Reagent | R Group | Expected Alkene Product | Predominant Stereochemistry |
| 1 | Triethyl phosphonoacetate | -CO₂Et | Ethyl 8-(acetylthio)oct-2-enoate | E |
| 2 | Diethyl cyanomethylphosphonate | -CN | 8-(Acetylthio)oct-2-enenitrile | E |
| 3 | Diethyl (2-oxopropyl)phosphonate | -COCH₃ | 9-(Acetylthio)non-3-en-2-one | E |
Reductive Amination
Reductive amination is a highly efficient and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with a primary or secondary amine, respectively. The intermediate is then reduced in situ to the corresponding amine. nih.gov
A key advantage of reductive amination is that it is often a one-pot procedure. nih.gov The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent that is widely used for the reductive amination of a broad range of aldehydes and ketones. nih.gov
The reaction can be performed with a wide variety of primary and secondary amines, allowing for the synthesis of a diverse array of substituted amines. organic-chemistry.org
A general representation of the reductive amination of this compound is provided below:
Scheme 3: General Reductive Amination of this compound
The following table presents examples of potential amine products from the reductive amination of this compound.
| Entry | Amine | R¹ | R² | Expected Amine Product |
| 1 | Benzylamine | H | -CH₂C₆H₅ | S-(6-(Benzylamino)hexyl) ethanethioate |
| 2 | Morpholine | -CH₂CH₂- | -CH₂CH₂- | S-(6-(Morpholino)hexyl) ethanethioate |
| 3 | Aniline | H | -C₆H₅ | S-(6-(Phenylamino)hexyl) ethanethioate |
Reactivity of the Thioester Moiety (Ethanethioate Group)
The ethanethioate group is a key feature of this compound, exhibiting reactivity characteristic of thioesters. Thioesters are analogous to esters but with a sulfur atom replacing the oxygen in the alkoxy group, which significantly influences their chemical behavior. wikipedia.org
Mechanisms of Thioester Hydrolysis and Thiol Release
The hydrolysis of the thioester bond in this compound results in the formation of a carboxylic acid and a thiol. This reaction is thermodynamically favorable. libretexts.orgharvard.edu The process can be catalyzed by acid or base, or it can occur under neutral pH conditions, albeit at a slower rate.
Under basic conditions, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the thiol as a leaving group.
In acidic environments, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol yield the carboxylic acid.
| Condition | Catalyst | Mechanism | Products |
| Basic | Hydroxide ion | Nucleophilic acyl substitution | Carboxylate and Thiol |
| Acidic | Protons (H+) | Protonation followed by nucleophilic attack | Carboxylic acid and Thiol |
Nucleophilic Acyl Substitution Reactions
The thioester functionality of this compound is susceptible to nucleophilic acyl substitution reactions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the thiol portion of the molecule. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate. libretexts.org
A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and other thiols. The general mechanism involves the addition of the nucleophile to the carbonyl group, followed by the elimination of the leaving group, which in this case is the thiol.
Role in Native Chemical Ligation (NCL) and Related Bioconjugation Methodologies
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. wikipedia.orgscispace.com The reaction involves the coupling of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue. nih.govnih.gov The initial step is a transthioesterification, where the thiol group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide fragment. scispace.com This is followed by a rapid intramolecular S-to-N acyl transfer, which forms a stable amide bond. wikipedia.orggoogle.com
This compound can serve as a precursor in NCL and other bioconjugation strategies. Its thioester group can be reacted with a biomolecule containing a suitable nucleophile, thereby introducing the 6-oxohexyl moiety for further functionalization.
| Reaction | Description | Key Intermediate | Final Product |
| Native Chemical Ligation | Ligation of two peptide fragments | Thioester-linked intermediate | Peptide with a native amide bond |
Reactivity of the Aldehyde Functionality (6-Oxohexyl Group)
The aldehyde group in this compound provides a second site for chemical modification, exhibiting reactivity that is orthogonal to the thioester group.
Schiff Base Formation and Reductive Amination Reactions with Amines
Aldehydes readily react with primary amines to form an imine, also known as a Schiff base. ekb.egeijppr.com This reaction is reversible and typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.comnih.gov
The resulting imine can then be reduced to a stable secondary amine through a process called reductive amination. wikipedia.orgorganic-chemistry.org This two-step, one-pot reaction is a widely used method for the formation of C-N bonds. organic-chemistry.org
| Step | Reactants | Intermediate | Product |
| 1. Schiff Base Formation | Aldehyde + Primary Amine | Carbinolamine | Imine (Schiff Base) |
| 2. Reduction | Imine + Reducing Agent | - | Secondary Amine |
Stability Profile under Diverse Reaction Conditions
The stability of this compound is a critical consideration in its handling, storage, and application in various chemical transformations. The molecule's reactivity is primarily dictated by the presence of two key functional groups: a thioester and an aldehyde. Understanding the inherent stability of these groups under different conditions is paramount for predicting reaction outcomes and preventing unwanted side reactions.
Chemical Stability in Aqueous and Organic Solvents
The choice of solvent can significantly influence the stability of this compound. The polarity of the solvent, its protic or aprotic nature, and its potential to participate in reactions all play a role in the molecule's integrity.
In aqueous solutions , this compound is susceptible to hydrolysis, a reaction that cleaves the thioester bond to yield ethanethioic acid and 6-hydroxyhexanal. wikipedia.orgnih.gov This process can be catalyzed by both acids and bases. nih.govharvard.edu At neutral pH, the rate of hydrolysis for thioesters is generally slow, allowing for their persistence in aqueous media for extended periods. nih.govnih.gov For instance, the half-life for the hydrolysis of a simple alkyl thioester like S-methyl thioacetate at pH 7 and 23°C is reported to be 155 days. nih.govharvard.edu However, under acidic or basic conditions, the rate of hydrolysis increases significantly.
The aldehyde group can also be affected in aqueous solutions. It can exist in equilibrium with its hydrate (B1144303) (a geminal-diol), a reaction that is reversible and typically does not lead to degradation but can influence the compound's reactivity. libretexts.org
In organic solvents , the stability of this compound is generally higher compared to aqueous solutions, particularly in aprotic, non-polar solvents such as hexanes or toluene. In these solvents, the primary degradation pathways, such as hydrolysis, are minimized. However, in protic organic solvents like alcohols, there is a possibility of transesterification of the thioester group, especially in the presence of a catalyst.
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally good solvents for thioesters and aldehydes and are often used in reactions involving these functional groups. researchgate.net However, the purity of these solvents is crucial, as trace amounts of water can lead to hydrolysis over time.
Below is a table summarizing the expected stability of this compound in various solvents.
| Solvent | Type | Expected Stability of Thioester Group | Expected Stability of Aldehyde Group | Potential Degradation Pathways |
| Water (pH 7) | Protic, Polar | Moderate | Moderate | Slow hydrolysis, hydrate formation |
| Water (pH < 7) | Protic, Polar | Low | Moderate | Acid-catalyzed hydrolysis, hydrate formation |
| Water (pH > 7) | Protic, Polar | Low | Moderate | Base-catalyzed hydrolysis, hydrate formation, potential for aldol (B89426) reactions |
| Methanol | Protic, Polar | Moderate | High | Transesterification (with catalyst), acetal (B89532) formation (with acid catalyst) |
| Ethanol | Protic, Polar | Moderate | High | Transesterification (with catalyst), acetal formation (with acid catalyst) |
| Dichloromethane (DCM) | Aprotic, Polar | High | High | Minimal degradation if pure |
| Tetrahydrofuran (THF) | Aprotic, Polar | High | High | Minimal degradation if pure and peroxide-free |
| Acetonitrile | Aprotic, Polar | High | High | Minimal degradation if pure |
| Hexane | Aprotic, Non-polar | Very High | Very High | Minimal degradation |
| Toluene | Aprotic, Non-polar | Very High | Very High | Minimal degradation |
Factors Influencing Thioester and Aldehyde Group Integrity
Several factors beyond the choice of solvent can influence the stability of the thioester and aldehyde functional groups in this compound.
For the Thioester Group:
pH: As previously discussed, the pH of the reaction medium is a critical factor. Thioesters are most stable at a neutral pH and are susceptible to hydrolysis under acidic or basic conditions. nih.govnih.gov
Nucleophiles: Thioesters are more reactive towards nucleophiles than their ester counterparts due to the lower degree of resonance stabilization. stackexchange.com Soft nucleophiles, such as thiols and amines, react readily with thioesters. nih.gov This reactivity is the basis for important biological processes and synthetic methodologies like native chemical ligation. wikipedia.org Therefore, the presence of strong nucleophiles in the reaction mixture can lead to the cleavage of the thioester group.
Oxidizing and Reducing Agents: The thioester group is relatively stable to a range of oxidizing and reducing agents. However, strong reducing agents like lithium aluminum hydride will reduce the thioester to a primary alcohol. Certain palladium-catalyzed reductions can selectively convert thioesters to aldehydes. researchgate.net
Temperature: Like most chemical reactions, the rate of thioester degradation, particularly hydrolysis, increases with temperature.
For the Aldehyde Group:
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids. libretexts.org This can occur with a variety of oxidizing agents and even with atmospheric oxygen over prolonged periods, a process known as autoxidation.
Nucleophilic Addition: The aldehyde carbonyl group is electrophilic and can undergo nucleophilic addition reactions. khanacademy.org This includes reactions with water to form hydrates, alcohols to form acetals (typically under acidic conditions), and amines to form imines. libretexts.org
pH: The reactivity of the aldehyde can be influenced by pH. For example, some reactions at the alpha-carbon to the aldehyde are catalyzed by acid or base. libretexts.org In strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, while those with alpha-hydrogens can undergo aldol condensation.
Light: Prolonged exposure to light can potentially lead to photochemical reactions, although this is generally less of a concern for simple aliphatic aldehydes compared to aromatic ones.
The following table summarizes the key factors influencing the integrity of the functional groups in this compound.
| Factor | Effect on Thioester Group | Effect on Aldehyde Group |
| pH | Unstable in acidic or basic conditions (hydrolysis) | Generally stable, but reactivity can be pH-dependent (e.g., acetal formation, aldol reactions) |
| Nucleophiles | Reactive, especially with soft nucleophiles (e.g., thiols, amines) | Reactive (e.g., formation of hydrates, acetals, imines) |
| Oxidizing Agents | Generally stable | Readily oxidized to a carboxylic acid |
| Reducing Agents | Can be reduced to an alcohol or aldehyde depending on the reagent | Readily reduced to a primary alcohol |
| Temperature | Increased temperature accelerates degradation (e.g., hydrolysis) | Increased temperature can accelerate side reactions |
| Light | Generally stable | Potential for photochemical reactions with prolonged exposure |
Applications in Advanced Molecular and Bioconjugate Chemistry
Development of Targeted Therapeutic Agents
Beyond ADCs, the chemical functionalities of S-(6-Oxohexyl) ethanethioate make it a useful intermediate in the synthesis of small-molecule targeted therapies, such as kinase inhibitors and receptor modulators.
Kinases are crucial signaling proteins that are often dysregulated in cancer, making them prime targets for drug development.
DCLK1 Inhibitors: Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in cancer therapy, particularly as a marker for certain types of cancer stem cells tandfonline.comnih.gov. In a study focused on developing novel DCLK1 inhibitors, this compound was used as a component in the synthesis of a series of derivatives based on the XMD8-92 scaffold tandfonline.com. One of the synthesized compounds, S-(6-((4-((5,11-dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] nih.govresearchgate.netdiazepin-2-yl)amino)-3-methoxyphenyl)amino)-6-oxohexyl) ethanethioate (referred to as compound D8 ), demonstrated potent inhibitory activity against the DCLK1 enzyme tandfonline.com.
This compound, incorporating the this compound moiety, was found to be more potent than the parent compound XMD8-92 and showed good selectivity for DCLK1. The research highlights the role of this chemical building block in creating potent and selective kinase inhibitors for oncological applications tandfonline.com.
Functionalization of Biomolecules for Molecular Probes and Biosensing
The ability to specifically modify biomolecules is fundamental for creating molecular probes to study biological processes and for developing sensitive biosensing platforms.
The aldehyde group of this compound provides a handle for its conjugation to peptides and proteins. For instance, it can react with the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue through reductive amination to form a stable secondary amine linkage. Following conjugation, the thioacetate (B1230152) group can be selectively deprotected to generate a free thiol. This thiol can then be used for various purposes, such as introducing a specific label (e.g., a fluorophore) via thiol-maleimide chemistry or for studying protein-protein interactions where a free thiol is required.
The development of robust and sensitive biosensors often relies on the stable immobilization of capture probes (e.g., antibodies, DNA) onto a sensor surface. nih.gov Thiol chemistry is a widely used method for attaching molecules to gold surfaces, a common substrate in electrochemical and optical biosensors. nih.gov
This compound can be utilized in a two-step process for surface functionalization. First, the aldehyde group can be used to attach the compound to a surface that has been pre-functionalized with amine or hydrazide groups. Alternatively, the aldehyde can be used to capture a biomolecule that has a free amine. In the second step, after deacetylation, the resulting thiol group can be used to either capture a target molecule or to anchor the entire assembly to a gold surface. This approach allows for controlled orientation and density of the immobilized molecules, which is critical for sensor performance.
Application in Prodrug Design and Biotransformation Studies
Prodrugs are inactive precursors that are converted into active drugs within the body. This strategy is often employed to improve a drug's solubility, stability, or cellular uptake.
The thioacetate group in this compound serves as a classic example of a prodrug moiety for a thiol-containing drug. The acetyl group masks the polar thiol, increasing the lipophilicity of the molecule. This enhanced lipophilicity can facilitate its passage across cell membranes.
Once inside the cell, the thioester bond of this compound is susceptible to hydrolysis by intracellular esterases. This enzymatic cleavage releases the active thiol-containing compound. This targeted release mechanism ensures that the active drug is generated at its site of action, potentially reducing off-target effects. While specific studies on the enzymatic lability of this compound are not prevalent, the general principle of thioester hydrolysis by cellular esterases is a well-established concept in prodrug design.
Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for probing the molecular architecture of S-(6-Oxohexyl) ethanethioate, providing detailed information about its atomic composition and connectivity.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS-ESI):
High-Resolution Mass Spectrometry coupled with Electrospray Ionization (HRMS-ESI) provides a highly accurate measurement of the molecular mass of a compound. nih.gov This accuracy allows for the determination of the elemental formula of this compound (C₈H₁₄O₂S), distinguishing it from other compounds with the same nominal mass. nih.gov ESI is a "soft" ionization technique, meaning it often leaves the molecule intact, allowing for the observation of the molecular ion peak. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. d-nb.info This technique is invaluable for analyzing complex mixtures, allowing for the separation of this compound from reactants, byproducts, and impurities before it enters the mass spectrometer for detection and identification. d-nb.info The use of a reversed-phase analytical column is common for the separation of such moderately polar compounds. d-nb.info
Electrospray Ionization Mass Spectrometry (ESI-MS):
ESI-MS is a widely used ionization method for the analysis of a broad range of molecules, including thioesters. nih.gov It is particularly useful for polar and thermally labile compounds. In ESI-MS analysis of this compound, the molecule would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).
Table 1: Key Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Result for C₈H₁₄O₂S |
| HRMS-ESI | Precise molecular weight and elemental formula | Accurate mass measurement confirming the formula C₈H₁₄O₂S |
| LC-MS | Separation from mixtures and molecular weight confirmation | A distinct chromatographic peak corresponding to the retention time of the compound, with a mass spectrum showing its molecular ion. |
| ESI-MS | Molecular weight confirmation through soft ionization | Observation of ions such as [M+H]⁺, [M+Na]⁺, or other adducts. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the isolation, purification, and assessment of the purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC for Compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the analysis and quantification of this compound. evotec.com By employing a stationary phase (e.g., silica (B1680970) gel or a chemically modified silica) and a liquid mobile phase, HPLC can effectively separate the target compound from impurities.
Preparative HPLC is a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound. evotec.com This is particularly useful for isolating this compound in a highly pure form for further studies or as a final product. evotec.comsigmaaldrich.com Mass-directed preparative HPLC can be employed to specifically collect the fraction containing the compound of interest based on its mass-to-charge ratio. evotec.com
Chiral HPLC for Enantiomeric Purity Determination
This compound itself is not chiral. Therefore, chiral HPLC, a technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound, is not directly applicable for determining its purity. However, if this compound were to be used in a reaction to synthesize a chiral molecule, chiral HPLC would be an essential tool to determine the enantiomeric purity of the resulting product. evotec.com
Column Chromatography and Thin-Layer Chromatography for Reaction Monitoring and Purification
Column Chromatography: This is a classic and widely used preparative technique for purifying chemical compounds. odinity.comchemistryhall.com A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture containing this compound is loaded onto the top. odinity.comchemistryhall.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation and collection. odinity.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. odinity.comchemistryhall.comresearchgate.netgetty.edu A small spot of the reaction mixture is applied to a thin layer of adsorbent (like silica gel) on a plate. The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components of the mixture. odinity.com The retention factor (Rf) value for this compound can be used to track its formation and consumption during a reaction. chemistryhall.com
Advanced Techniques for Conjugate and Biomolecule Analysis
Peptide Mapping and Intact Protein Mass Analysis for Conjugate Characterization
While direct research on peptide mapping of this compound-protein conjugates is not extensively detailed in publicly available literature, the methodology is broadly applicable. For instance, in the study of protein glycation, peptide mapping has been instrumental in identifying specific arginine residues as "hotspots" for modification by methylglyoxal (B44143) in human serum albumin. nih.gov This technique revealed that modification at Arg-410, located in a critical drug-binding site, led to significant functional changes, including the inhibition of ketoprofen (B1673614) binding and a loss of esterase activity. nih.gov Such detailed site-specific information is invaluable for understanding the structure-function relationships of modified proteins.
The table below outlines the key information obtained from each technique in the context of characterizing protein conjugates.
| Analytical Technique | Information Provided | Relevance to Conjugate Characterization |
| Peptide Mapping | Site-specific identification of modified amino acid residues. | Elucidates the precise location of conjugation, which is critical for understanding the impact on protein structure and function. |
| Intact Protein Mass Analysis | Determination of the overall mass of the conjugate and the distribution of different conjugated species. | Assesses the extent of conjugation and the heterogeneity of the product. |
Electrochemical Methods for Surface-Modified Systems (e.g., Electrochemical Impedance Spectroscopy)
Electrochemical methods are highly sensitive to changes occurring at electrode-electrolyte interfaces, making them ideal for characterizing surface-modified systems. Electrochemical Impedance Spectroscopy (EIS) is a particularly powerful non-destructive technique that provides detailed information about the properties of surface films and the processes occurring at the interface.
When a surface is modified, for instance, with a self-assembled monolayer (SAM) of a thiol-containing compound like this compound (following deprotection of the thioacetate), EIS can be used to probe the integrity, packing, and barrier properties of the resulting layer. The technique involves applying a small amplitude AC potential at various frequencies and measuring the resulting current. The impedance data is often modeled using an equivalent electrical circuit, where elements such as resistance and capacitance correspond to different physical properties of the interface.
For a surface modified with this compound, the formation of a SAM would be expected to increase the charge transfer resistance (Rct) at the electrode surface. This is because the organic layer acts as a barrier, hindering the rate of electron transfer for a redox probe in the solution. The double-layer capacitance (Cdl) would also be expected to change upon monolayer formation, reflecting the alteration of the dielectric properties at the interface.
The table below summarizes the expected changes in EIS parameters upon successful surface modification.
| EIS Parameter | Description | Expected Change Upon SAM Formation | Interpretation |
| Charge Transfer Resistance (Rct) | Resistance to the transfer of electrons between the electrode and a redox probe in solution. | Increase | The organic monolayer blocks or slows down the access of the redox probe to the electrode surface. |
| Double-Layer Capacitance (Cdl) | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. | Decrease | The organic layer displaces water and ions from the surface, effectively increasing the thickness of the dielectric layer. |
| Solution Resistance (Rs) | Resistance of the bulk electrolyte solution. | No significant change | This parameter is a property of the bulk solution and should not be affected by surface modification. |
By monitoring these parameters, EIS can provide quantitative insights into the quality of the SAM, its stability over time, and its response to external stimuli. This makes it an invaluable tool for the development and characterization of biosensors, biocompatible coatings, and other applications where surface modification is critical.
Q & A
Q. What are the primary synthetic routes for S-(6-Oxohexyl) ethanethioate, and how do reaction conditions influence yield?
this compound can be synthesized via two key methodologies:
- Cu(0)-catalyzed Ullmann condensation : This method involves coupling sodium 1-amino-4-bromo-anthraquinone-2-sulphonate with S-(4-aminophenyl) ethanethioate in phosphate buffer under microwave heating (120°C, 20 min), achieving moderate yields .
- Sonogashira cross-coupling : Attaching thioester groups to dibrominated norbornadiene derivatives requires optimized conditions (e.g., inert atmosphere, precise stoichiometry) to prevent degradation of reactive intermediates .
Key considerations : Microwave-assisted reactions reduce side-product formation, while Sonogashira couplings demand rigorous exclusion of moisture for reproducibility.
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
Q. What experimental techniques characterize the physicochemical properties of this compound?
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be analyzed?
Enantiomeric ratios are determined via chiral HPLC with polysaccharide-based columns (e.g., Daicel Chiralcel AD-3). Example conditions:
Q. How do structural modifications impact the compound’s reactivity in self-assembly or catalytic applications?
- Self-assembly on Au{111} : The thioester moiety enables covalent anchoring to gold surfaces, forming ordered monolayers. IR and UV-Vis data (e.g., λmax = 276 nm) confirm π-π stacking and electronic coupling in phenothiazine-based derivatives .
- Catalytic activity : Electron-withdrawing groups (e.g., oxohexyl) enhance electrophilicity, facilitating nucleophilic substitutions in Ullmann condensations .
Q. What computational methods predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) with enzymes like 5-lipoxygenase (5-LOX, PDB: 3O8Y) reveals:
Q. How can contradictory spectroscopic or synthetic data be resolved in studies of this compound?
- Case 1 : Discrepancies in NMR shifts may arise from solvent polarity or trace impurities. Use deuterated solvents (CD2Cl2) and iterative column purification .
- Case 2 : Low yields in Sonogashira reactions often stem from oxidative homocoupling. Mitigate by degassing solvents and using Pd(PPh3)4 catalysts .
- Statistical tools : Principal component analysis (PCA) identifies outlier datasets in multi-technique studies .
Data Contradiction Analysis Example
Issue : Conflicting melting points reported (205–208°C vs. lower values in impure samples).
Resolution :
Purity assessment : HPLC (≥95% purity threshold).
Thermal analysis : DSC confirms sharp endothermic peaks for pure samples.
Synthetic controls : Reproduce synthesis under anhydrous conditions to avoid hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
